molecular formula C23H27N5O B12149456 N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide

N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide

Cat. No.: B12149456
M. Wt: 389.5 g/mol
InChI Key: FZXCQGYVZPYCIL-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide is a synthetic organic compound that features a triazolopyridine moiety linked to an indole structure via a propyl chain. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C23H27N5O

Molecular Weight

389.5 g/mol

IUPAC Name

3-(1-propan-2-ylindol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide

InChI

InChI=1S/C23H27N5O/c1-17(2)28-16-18(19-8-3-4-9-20(19)28)12-13-23(29)24-14-7-11-22-26-25-21-10-5-6-15-27(21)22/h3-6,8-10,15-17H,7,11-14H2,1-2H3,(H,24,29)

InChI Key

FZXCQGYVZPYCIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazolopyridine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Linking the Propyl Chain: The triazolopyridine can be functionalized with a propyl chain using alkylation reactions.

    Indole Synthesis: The indole structure can be synthesized separately and then linked to the propyl chain through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could be used to modify the triazolopyridine ring.

    Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nitrating agents, etc.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogens or nitro groups.

Scientific Research Applications

Structural Characteristics

The compound's structure features a triazolo[4,3-a]pyridine moiety linked to an indole derivative, which is known for its biological activity. The molecular formula is C19H21N7O2C_{19}H_{21}N_{7}O_{2}, and it possesses a molecular weight of approximately 379.4 g/mol .

Anticancer Activity

Research has indicated that compounds containing triazolo[4,3-a]pyridine structures exhibit significant anticancer properties. For instance, similar derivatives have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The incorporation of the indole moiety enhances these effects by potentially interacting with multiple cellular pathways.

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity. Studies focusing on triazolo derivatives have reported effectiveness against bacterial strains and fungi, suggesting that N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide may share similar properties. The presence of nitrogen atoms in the triazole ring is crucial for forming hydrogen bonds with microbial targets .

Antimalarial Potential

In silico studies have identified related triazolo[4,3-a]pyridine compounds as potential antimalarial agents. These studies utilized virtual screening and molecular docking to assess their interaction with falcipain-2, a key enzyme in the malaria parasite's lifecycle. Some derivatives showed IC50 values indicating potent activity against Plasmodium falciparum, highlighting the potential of this class of compounds in antimalarial drug development .

Neuroprotective Effects

The indole component is often associated with neuroprotective properties. Compounds with similar structures have been studied for their ability to mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . This suggests that this compound may also exhibit neuroprotective effects.

Molecular Interactions

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression and microbial metabolism.
  • Receptor Modulation: The indole structure allows interaction with neurotransmitter receptors, potentially influencing mood and cognitive functions.

ADMET Properties

Preliminary studies on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile suggest that compounds within this structural class possess favorable pharmacokinetic properties. This enhances their viability as drug candidates for further development .

Drug Development

The unique structural features of this compound make it a candidate for further exploration in drug development pipelines targeting cancer and infectious diseases.

Combination Therapies

Investigating the effects of this compound in combination with existing therapies could yield synergistic effects, particularly in oncology and infectious disease treatment strategies.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with triazolopyridine and indole moieties can interact with various enzymes, receptors, or ion channels, modulating their activity. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-indol-3-yl)propyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide
  • N-(3-(pyridin-3-yl)propyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide

Uniqueness

The presence of the triazolopyridine moiety distinguishes this compound from others, potentially offering unique biological activities and chemical properties.

Biological Activity

N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyridine moiety and an indole derivative, which are known for their diverse biological activities. Its molecular formula is C19H21N7O2C_{19}H_{21}N_7O_2, indicating a complex structure conducive to various interactions with biological targets.

Anticancer Potential

Research indicates that derivatives of triazolo-pyridine compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study 1 : A study evaluated the effects of triazolo-pyridine derivatives on A549 lung cancer cells. The compound exhibited an IC50 value of approximately 26 µM, indicating moderate cytotoxicity against this cell line .
  • Case Study 2 : Another investigation into indole derivatives revealed that certain modifications led to enhanced inhibitory effects against MCF-7 breast cancer cells, with some compounds displaying IC50 values as low as 7.4 nM .

GSK-3β Inhibition

Glycogen synthase kinase 3 beta (GSK-3β) is a critical target in neurodegenerative diseases and cancer. Compounds similar to this compound have been reported to inhibit GSK-3β effectively.

  • Research Findings : In vitro studies demonstrated that specific derivatives significantly reduced GSK-3β substrate Tau phosphorylation in primary neurons, suggesting neuroprotective properties .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : It has been suggested that the compound can interfere with cell cycle progression, leading to growth inhibition in various cancer cell lines.

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameTarget ActivityIC50 (µM)Reference
Compound ALung Cancer (A549)26
Compound BBreast Cancer (MCF-7)7.4
Compound CGSK-3β InhibitionN/A

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